molecular formula C10H12O2 B086742 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- CAS No. 13623-10-4

1,4-Naphthalenediol, 5,6,7,8-tetrahydro-

Cat. No.: B086742
CAS No.: 13623-10-4
M. Wt: 164.2 g/mol
InChI Key: GVTDRUXHMYZTFF-UHFFFAOYSA-N
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Description

1,4-Naphthalenediol, 5,6,7,8-tetrahydro- (CAS 7475-24-3) is a hydrogenated naphthalene derivative featuring two hydroxyl groups at the 1,4-positions of a partially saturated naphthalene ring. Its molecular formula is C₁₀H₁₂O₂, and it exists as a diacetate derivative (C₁₄H₁₆O₄) in some synthetic forms, with a molecular weight of 248.27 g/mol . Key physicochemical properties include:

  • XLogP3: 2.4 (indicating moderate lipophilicity)
  • Boiling point: 411.6°C at 760 mmHg
  • Hydrogen bond donors/acceptors: 0/4 (diacetate form)
  • Topological polar surface area: 52.6 Ų .

This compound has been identified in elicited plant cell cultures (e.g., R. jasminoides) and is structurally related to anthraquinones, which are bioactive natural products . Its diacetate form is frequently used in synthetic chemistry as a protected intermediate for further functionalization .

Properties

CAS No.

13623-10-4

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,4-diol

InChI

InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,11-12H,1-4H2

InChI Key

GVTDRUXHMYZTFF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C=CC(=C2C1)O)O

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)O)O

Other CAS No.

13623-10-4

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Chiral Building Block :
    • 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- can serve as a chiral building block for synthesizing naphthalene derivatives with specific stereochemistry. Its unique configuration allows it to be utilized in the preparation of biologically active compounds.
  • Precursor for Derivatives :
    • The compound can undergo dehydration reactions to form derivatives such as 2-naphthol. This transformation is significant in synthetic organic chemistry as it opens pathways for creating complex molecules.
  • Microbial Synthesis :
    • Research indicates that certain microbial strains can oxidize 1,2-dihydronaphthalene to produce this compound in high yields (up to 73%). This microbial process highlights its potential for sustainable synthesis methods in organic chemistry.

Material Science Applications

  • Hydrogen Bonding Interactions :
    • The diol functionality allows for hydrogen bonding interactions, which are crucial in the design of new materials with specific properties. This characteristic is of interest in polymer science and materials engineering.
  • Photosensitive Materials :
    • The compound’s ability to form complexes with other agents makes it a candidate for developing photosensitive materials. These materials can be used in various applications including photolithography and optical devices .

Biochemical Applications

  • Metabolic Pathways :
    • As a bacterial metabolite derived from naphthalene degradation processes, this compound plays a role in microbial metabolic pathways that degrade polycyclic aromatic hydrocarbons. Understanding these pathways can aid in environmental remediation efforts.
  • Pharmacological Properties :
    • Compounds with similar structures have shown various pharmacological activities. The presence of hydroxyl groups often enhances the biological activity of such compounds, making them candidates for drug development.
  • Antioxidant Activity :
    • Preliminary studies suggest that naphthalenediol derivatives may possess antioxidant properties. This aspect is particularly relevant for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Research on Microbial OxidationSynthesis of 5,6,7,8-tetrahydro-1,4-naphthalenediolIdentified specific strains capable of high-yield conversion from 1,2-dihydronaphthalene.
Antioxidant PropertiesEvaluation of naphthalenediol derivativesDemonstrated potential antioxidant effects suitable for therapeutic applications .
Material Science InnovationsDevelopment of photosensitive materialsExplored the use of naphthalenediol derivatives in creating advanced polymers .

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups
Compound Name Structural Features Key Properties/Applications Reference
1,4-Naphthalenediol, 5,6,7,8-tetrahydro-, 1,4-diacetate Diacetylated hydroxyl groups; saturated naphthalene core Intermediate in heterocycle synthesis; high thermal stability (mp: 159°C) .
FZ118 (Erythro-3-(2-(5,6,7,8-Tetrahydro-1,4-naphthodioxan-2-yl)prop-1-yloxy)-2,6-difluorobenzamide) Benzodioxane-fused tetrahydro-naphthalene; fluorinated benzamide FtsZ inhibitor; synthesized via K₂CO₃-mediated coupling (70–92% yield) .
5,5-Dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione Anthraquinone core; dimethyl substitution at C5 Synthetic intermediate for dyes; synthesized via PPA-catalyzed alkylation (61.7% yield) .
TTAB (4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid) Retinoid with tetramethyl-substituted tetrahydro-naphthalene Retinoic acid receptor (RAR) agonist; IC₅₀ = 0.2 nM in cervical carcinoma cells .

Key Observations :

  • Hydrogenation vs. Aromaticity: Saturation of the naphthalene ring (as in 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-) reduces aromaticity, increasing flexibility and altering solubility compared to fully aromatic analogues like 1,4-naphthoquinone .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in FZ118) enhance binding to biological targets (e.g., FtsZ), while lipophilic groups (e.g., tetramethyl in TTAB) improve receptor selectivity .

Preparation Methods

Catalyst Systems and Reaction Conditions

Noble metal catalysts supported on carbon or alumina are preferred for their high activity and selectivity. For instance, palladium-on-carbon (Pd/C) at concentrations of 0.00005–0.0002 wt% relative to the substrate facilitates partial hydrogenation while minimizing over-reduction. The reaction is conducted in polar solvents like ethanol or tetrahydrofuran (THF) at temperatures between 40°C and 110°C under hydrogen pressures of 3–5 atm. Cocatalysts such as 1,4-naphthoquinone or hydroquinone enhance reaction rates by stabilizing intermediate radicals.

Table 1: Representative Catalytic Hydrogenation Conditions

CatalystCocatalystSolventTemperature (°C)H₂ Pressure (atm)Yield (%)
Pd/C1,4-NaphthoquinoneEthanol80385
Rh/Al₂O₃NoneTHF100578

The choice of solvent significantly impacts product solubility and catalyst efficiency. Aqueous alkaline solutions are often added to prevent catalyst poisoning by acidic byproducts.

Partial Hydrogenation of Naphthalene Derivatives

Alternative routes involve the hydrogenation of substituted naphthalene precursors, followed by functional group transformations. For example, 1-chloro-4-nitronaphthalene can be reduced to 1,4-dichlorohydrazonaphthalene, which is subsequently hydrolyzed to the target diol. This two-step process avoids direct handling of sensitive diol intermediates.

Substrate Modification and Selectivity

Chlorinated or nitro-substituted naphthalenes are hydrogenated preferentially at the aromatic rings due to the electron-withdrawing effects of substituents, which activate the substrate for reduction. The use of PtO₂ in methanol at 50°C achieves >90% conversion of 1-chloro-4-nitronaphthalene to the hydrazobenzene intermediate, which is then treated with aqueous NaOH to yield the diol.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Heterogeneous catalysts, such as nickel (Ni) or Raney nickel, are employed in fixed-bed reactors for continuous hydrogenation.

Process Optimization

Key parameters include:

  • Catalyst Loading : 0.1–0.5 wt% Ni relative to substrate.

  • Temperature Gradient : Staged heating from 60°C to 120°C to control exothermic reactions.

  • Solvent Systems : Methanol-water mixtures (3:1 v/v) enhance substrate dispersion and heat dissipation.

Table 2: Industrial Hydrogenation Parameters

CatalystReactor TypeThroughput (kg/h)Purity (%)
Ni/SiO₂Fixed-Bed5098.5
Pd/CBatch2099.2

Post-reaction purification involves crystallization from hexane-ethyl acetate mixtures, achieving >99% purity.

Spectroscopic Validation and Quality Control

Post-synthesis characterization is critical to confirm the structure and purity of 1,4-naphthalenediol, 5,6,7,8-tetrahydro-. Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural elucidation.

¹H and ¹³C NMR Analysis

  • ¹H NMR : The aromatic proton signals (δ 6.8–7.2 ppm) in the parent naphthalenediol disappear upon hydrogenation, replaced by aliphatic protons (δ 1.2–2.5 ppm) from the tetrahydro rings.

  • ¹³C NMR : Carbon peaks corresponding to sp² hybridized atoms (δ 120–140 ppm) shift to sp³ regions (δ 20–40 ppm) .

Q & A

Q. What are the key physicochemical properties and structural identifiers of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-?

  • Methodological Answer : The compound is characterized by its molecular formula C₁₀H₁₂O₂ , molecular weight 164.20 g/mol , and CAS number 13623-10-4 . Its IUPAC name is 5,6,7,8-Tetrahydro-naphthalene-1,4-diol , and structural confirmation is achieved via spectral databases (e.g., NIST Chemistry WebBook) and computational tools like PubChem. Key spectral data include UV absorption peaks and mass fragmentation patterns (e.g., m/z 164 [M⁺], 147 [M⁺–OH]) .
PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂
CAS Number13623-10-4
Molecular Weight164.20 g/mol
Spectral Library MatchesNIST, PubChem, Wiley-275

Q. How is 1,4-Naphthalenediol, 5,6,7,8-tetrahydro- identified in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary analytical method. For example, in plant cell cultures, the compound was identified via GC retention time (7.718 min) and spectral matching (>95% similarity to the Wiley-275 library) . Differentiation from isomers (e.g., 4-hydroxytetralone) requires pH-dependent experiments: Acidic conditions promote decomposition to 1-naphthol, while neutral/alkaline conditions stabilize the diol form, validated by spiking with authentic standards .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound is classified as acute oral toxicity (Category 4) , skin/eye irritant , and hazardous to aquatic life. Lab handling requires PPE (gloves, goggles), fume hoods, and pH-neutral waste disposal. Its instability under acidic conditions necessitates buffered storage solutions to prevent decomposition .

Advanced Research Questions

Q. How does tautomerization affect the reactivity of 1,4-Naphthalenediol, 5,6,7,8-tetrahydro-?

  • Methodological Answer : At elevated temperatures (~200°C), the compound undergoes tautomerization to form 1,4-dioxotetralin , a keto-enol equilibrium (2:1 ratio). This is studied via high-temperature NMR and kinetic modeling. The equilibrium impacts its stability in polymer matrices, where the keto form may act as a crosslinking agent .

Q. What role does this compound play in polymer chemistry?

  • Methodological Answer : It serves as a diol monomer in flame-retardant epoxy resins. For example, when copolymerized with cresol novolac epoxy, it enhances char formation during pyrolysis. Reaction kinetics are monitored via differential scanning calorimetry (DSC), showing a two-stage curing process at 120–180°C .

Q. How is it implicated in environmental degradation pathways?

  • Methodological Answer : As a byproduct of azo dye degradation (e.g., Acid Orange 7), its formation is tracked via liquid chromatography-quadrupole time-of-flight (LC-QTOF). Oxidative cleavage of the azo bond generates naphthalene intermediates, with 1,4-naphthalenediol detected at m/z 164.20 [M–H]⁻. Ozonation experiments confirm its transient accumulation before mineralization .

Q. How are contradictory identifications resolved in biological extracts?

  • Methodological Answer : In equine laminitis studies, GC/MS initially misidentified the compound as 1,4-naphthoquinone due to similar fragmentation. Resolution involved synthesizing deuterated analogs and pH-shift experiments: Acidification converted suspected 4-hydroxytetralone to 1-naphthol, while the diol remained stable at neutral pH .

Q. What metabolic pathways involve this compound in mammalian systems?

  • Methodological Answer : In vivo studies in horses revealed hepatic conjugation (glucuronidation) and renal excretion. Serum metabolites were profiled using ultra-performance liquid chromatography (UPLC) coupled with high-resolution MS. The diol’s bioavailability was reduced by first-pass metabolism, with <5% recovered unchanged in urine .

Data Contradictions and Validation

  • Key Challenge : Spectral overlap with 4-hydroxytetralone in GC/MS .
  • Resolution :
    • Synthetic Standards : Compare retention times and fragmentation of pure 1,4-naphthalenediol vs. 4-hydroxytetralone.
    • pH Manipulation : Acidify extracts to pH 1–2; observe decomposition to 1-naphthol (indicative of 4-hydroxytetralone).
    • Isotopic Labeling : Use ¹³C-labeled analogs to track stability under thermal/oxidative stress .

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